N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-5-3-4-6-16(14)11-20(28)25(2)17-12-26(13-17)19-10-9-18-22-23-21(15-7-8-15)27(18)24-19/h3-6,9-10,15,17H,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNUKDSTYAYLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core fused with an azetidine and a methyl-o-tolyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 342.42 g/mol. The presence of the cyclopropyl group and the triazole ring contributes to its unique chemical properties and biological activities.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer progression. Kinases are critical enzymes that regulate various cellular processes, including cell growth and division. Inhibiting these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown moderate to significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for related triazolo-pyridazine derivatives range from 1.06 μM to 2.73 μM for these cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Study on c-Met Kinase Inhibition
A pivotal study focused on the inhibitory activity against c-Met kinase revealed that compounds structurally related to this compound exhibited competitive inhibition with IC50 values comparable to established inhibitors like Foretinib . This suggests a potential therapeutic application in treating cancers characterized by c-Met overexpression.
Pharmacological Profile
The pharmacological profile indicates that this compound may also possess anti-inflammatory properties alongside its anticancer activities. This dual action could be beneficial in managing tumor microenvironments that are often associated with chronic inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
The compound N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide () serves as a key structural analog. Below is a comparative analysis:
Table 1: Structural and Inferred Pharmacological Comparison
Key Implications of Structural Variations
Core Substituents :
- The cyclopropyl group in the target compound reduces metabolic degradation compared to the 3-pyridinyl group in , which may undergo oxidation via CYP enzymes .
- The azetidine ring (vs. tetrahydrofuran) introduces basicity, improving solubility in physiological conditions.
Pharmacokinetic Profiles :
- The target compound’s structural features suggest superior metabolic stability and tissue penetration compared to .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
